molecular formula C17H11F6N3O B8324474 N-[(2-Trifluoromethyl-1H-indol-5-yl)methyl]-6-(trifluoromethyl)-3-pyridinecarboxamide

N-[(2-Trifluoromethyl-1H-indol-5-yl)methyl]-6-(trifluoromethyl)-3-pyridinecarboxamide

Cat. No.: B8324474
M. Wt: 387.28 g/mol
InChI Key: HDNUJELBEOPJHH-UHFFFAOYSA-N
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Description

N-[(2-Trifluoromethyl-1H-indol-5-yl)methyl]-6-(trifluoromethyl)-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C17H11F6N3O and its molecular weight is 387.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H11F6N3O

Molecular Weight

387.28 g/mol

IUPAC Name

6-(trifluoromethyl)-N-[[2-(trifluoromethyl)-1H-indol-5-yl]methyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H11F6N3O/c18-16(19,20)13-4-2-10(8-24-13)15(27)25-7-9-1-3-12-11(5-9)6-14(26-12)17(21,22)23/h1-6,8,26H,7H2,(H,25,27)

InChI Key

HDNUJELBEOPJHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CNC(=O)C3=CN=C(C=C3)C(F)(F)F)C=C(N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-(Trifluoromethyl)nicotinic acid (Sigma-Aldrich; 178 mg, 0.934 mmol) was stirred in DCM (10 mL). Oxalyl chloride (0.131 mL, 1.494 mmol) then DMF (2.89 μl, 0.037 mmol) were added and the reaction mixture was left to stir at room temperature for 2 hrs under Argon. The reaction mixture was evaporated to dryness and the resulting residue was dissolved in DCM (10 mL). A solution of [(2-trifluoromethyl-1H-indol-5-yl)methyl]amine (Intermediate 4, 160 mg, 0.747 mmol) in DCM (10 mL) was added followed by triethylamine (0.208 mL, 1.494 mmol). The reaction mixture was left to stir at room temperature for 1 h. The reaction mixture was evaporated to dryness and the resulting residues where purified by MDAP to give the title compound (176 mg);
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178 mg
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10 mL
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0.131 mL
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2.89 μL
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160 mg
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10 mL
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0.208 mL
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Synthesis routes and methods III

Procedure details

{[2-(trifluoromethyl)-1H-indol-5-yl]methyl}amine hydrochloride (Intermediate 5A, 646 g, 71% free amine equivalent), 6-trifluormethylnicotinic acid (429.7 g), diisopropylethylamine (1500 mL) and tetrahydrofuran (5.1 L) were placed in a flask equipped with an addition funnel, thermometer, and nitrogen inlet. The mixture was stirred vigorously for 10-15 min. The mixture was cooled to ˜5° C. and propylphosphonic anhydride (3.2 L of 50 wt % solution) added slowly. The mixture was stirred at ˜15° C. for 2 hrs. The mixture was cooled to ˜5° C. and quenched by the addition of water (505 mL) slowly. The pH was adjusted to 5-6 by adding 20 wt % K3PO4 (2.9 L). The mixture was diluted with EtOAc (3.2 L) and the temperature adjusted to 15-20° C. The phases were separated and the organic mixture was washed sequentially with water (1.5 L) and then 5 wt % sodium bicarbonate solution (2.6 L). The mixture was filtered and the solvent removed to minimum volume under vacuum. Isopropyl alcohol (2.0 L) was added and the mixture filtered, and the solvent removed under vacuum two times. Isopropyl alcohol (980 mL) was added and the mixture heated to 70-80° C. Water (1.5 L) was added while maintaining temperature above 65° C. and monitoring turbidity. The temperature was adjusted to 65° C., seeded with product (4.5 g) and the mixture held at 65° C. for 30 min. The mixture was cooled to ˜5° C. overnight and the product was isolated by filtration, washing the solids with cold 10% IPA in water (1 L), then dried in a vacuum oven to give the title compound (529 g);
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{[2-(trifluoromethyl)-1H-indol-5-yl]methyl}amine hydrochloride
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646 g
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Intermediate 5A
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429.7 g
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1500 mL
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5.1 L
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solvent
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propylphosphonic anhydride
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3.2 L
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reactant
Reaction Step Two

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